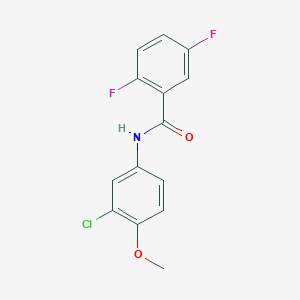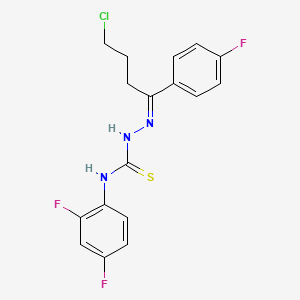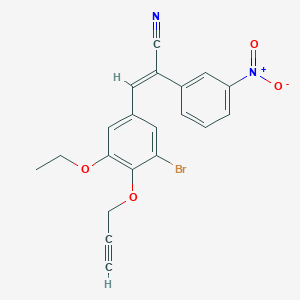![molecular formula C16H13N3O4S B4669520 (5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4669520.png)
(5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
(5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinediones, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a nitrophenyl group and a pyrrole moiety further enhances its chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-ethyl-1H-pyrrole-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiazolidine-2,4-dione under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Applications De Recherche Scientifique
(5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: A class of compounds with similar structural features, including pioglitazone and rosiglitazone.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, such as nitrobenzene and nitrophenol.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid and pyrrole-2-carbaldehyde.
Uniqueness
(5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its
Propriétés
IUPAC Name |
(5E)-3-ethyl-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-2-17-15(20)14(24-16(17)21)10-13-4-3-9-18(13)11-5-7-12(8-6-11)19(22)23/h3-10H,2H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXIWDHMPMUXDV-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4669446.png)

![5-(3-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4669460.png)
![2-[(2,6-dichlorophenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4669469.png)
![N-[4-(acetylamino)phenyl]-2-(3-bromophenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4669485.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(4-sulfamoylphenyl)glycinamide](/img/structure/B4669493.png)
![methyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4669498.png)

![5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4669513.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one](/img/structure/B4669523.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4669531.png)
![2-{2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE](/img/structure/B4669546.png)
![N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHYLPHENYL)THIOUREA](/img/structure/B4669548.png)
